molecular formula C18H18F3NO3 B2767836 N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide CAS No. 1014429-92-5

N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide

Cat. No. B2767836
CAS RN: 1014429-92-5
M. Wt: 353.341
InChI Key: MWOXWSPNYSHVDQ-UHFFFAOYSA-N
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Description

“N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide” is a chemical compound that is part of the benzamide family . Benzamides are biologically significant compounds and have been used in a lot of synthetic transformations . They have been reported to exhibit various biological activities such as antihistamine, anticancer, antibacterial, antifungal, diuretic, hypoglycemic and antithyroid .


Synthesis Analysis

The synthesis of benzamide derivatives like “N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide” often involves the use of tryptamine and different benzoyl chlorides . The resulting products are then characterized by melting point determination, calculation of Rf values and LC-MS techniques .

Scientific Research Applications

Metalloligands for Designing Magnets

Research by Costes, Vendier, and Wernsdorfer (2010) introduces metalloligands based on hydroxy benzamide ligands, which, when coordinated with copper ions and combined with lanthanide salts, form complexes with potential applications in designing single-molecule magnets (SMMs) and single-chain magnets (SCMs). This study highlights the versatility of benzamide derivatives in creating materials with significant magnetic properties, showcasing their potential in advanced technological applications (Costes, Vendier, & Wernsdorfer, 2010).

Organogels and Molecular Aggregates

Wu, Xue, Shi, Chen, and Li (2011) explored the gelation capabilities of perylenetetracarboxylic diimide (PDI) compounds, with a focus on their aggregation into J- and H-type aggregates. These findings contribute to the understanding of how amphiphilic properties and side-chain conformations influence the self-assembly and gelating properties of PDIs, which is crucial for designing novel organogels with specific optical properties (Wu et al., 2011).

Chemoselective N-benzoylation

Singh, Lakhan, and Singh (2017) presented a method for the N-benzoylation of aminophenols using benzoylisothiocyanates, leading to the formation of compounds with potential biological interest. This research underlines the synthetic versatility of benzamide compounds and their utility in producing biologically relevant molecules through selective chemical reactions (Singh, Lakhan, & Singh, 2017).

Supramolecular Packing Motifs

Lightfoot, Mair, Pritchard, and Warren (1999) discovered new supramolecular packing motifs involving benzamide derivatives, highlighting the role of π-stacking and hydrogen bonding in the self-assembly of complex structures. This work contributes to the field of crystal engineering, where understanding the principles of molecular assembly is essential for designing materials with specific functions (Lightfoot et al., 1999).

properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3/c1-2-24-15-7-9-16(10-8-15)25-12-11-22-17(23)13-3-5-14(6-4-13)18(19,20)21/h3-10H,2,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOXWSPNYSHVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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